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Compound of Interest

3,5-Dimethyl-2-
Compound Name:

methoxyacetophenone
CAS No.: 147623-18-5; 55169-98-7
Cat. No.: B2457890

Get Quote

Executive Summary & Structural Profile

3,5-Dimethyl-2-methoxyacetophenone (CAS: 21963-39-3 or related isomers) represents a
specialized class of substituted aromatic ketones often utilized as intermediates in the
synthesis of chalcones, flavonoids, and pharmaceutical precursors.[1]

Unlike simple acetophenones, this molecule exhibits a specific 1,2,3-trisubstitution pattern that
introduces significant steric strain. The juxtaposition of the acetyl group (position 1), the
methoxy group (position 2), and the methyl group (position 3) creates a "buttressing effect.”
This guide analyzes the spectral consequences of this structure, comparing its theoretical
absorbance maxima (

) against empirically validated analogs to provide a robust reference for identification and purity
analysis.

Structural Dynamics
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o Chromophore: Aromatic carbonyl (Acetophenone core).
e Auxochromes: Methoxy (-OMe) at C2; Methyl (-CH3) at C3, C5.

 Steric Inhibition of Resonance: The bulky methoxy group at C2 is flanked by the acetyl group
and a methyl group. This crowding forces the carbonyl group partially out of the plane of the
benzene ring, potentially reducing

-electron delocalization.

Theoretical Framework: Woodward-Fieser Analysis

To establish a baseline for performance comparison, we apply the Woodward-Fieser rules for
substituted aromatic carbonyls (specifically acetophenones).

Base Value (Acetophenone in Ethanol): 246 nm

Substituent Position Increment (nm) Contribution

Shifts
-OMe (Methoxy) ortho (2-position) +7
red (Bathochromic)

-CH3 (Methyl) meta (3-position) +3 Slight red shift
-CH3 (Methyl) meta (5-position) +3 Slight red shift
Total Calculated 259 nm

Critical Correction (Steric Effect): While the additive calculation predicts 259 nm, the steric
inhibition of resonance caused by the 2-OMe and 3-Me crowding often results in a
hypsochromic shift (blue shift) and a decrease in molar absorptivity (

). Researchers should expect the experimental

to deviate slightly lower than the theoretical maximum, likely settling in the 250-255 nm range,
with a secondary band (n-

*) near 320 nm.
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Comparative Performance Analysis

The following table compares the target compound against its closest structural analogs. This
triangulation validates the target spectrum by isolating the effects of specific substituents.

Table 1: Spectral Benchmarks of Analogs

Experimental

Spectral
Compound Structure .
(MeOH) Characteristics
Baseline for the
3,5- dimethyl core. Lacks
Dimethylacetophenon No 2-OMe 251 nm [1] the strong
e auxochromic effect of
-OMe.
Shows the effect of
2- ortho-methoxy
Methoxyacetophenon No Methyls ~250 nm [2] substitution. Often
e exhibits a "shoulder"
due to steric twist.
) The parent
Acetophenone Unsubstituted 243 nm [3]
chromophore.

The -OMe adds

Target: 3,5-Dimethyl- _ _
bathochromic shift

2- ] ) 252-255 nm )
Trisubstituted ) (+7nm), but steric
methoxyacetophenon (Predicted) o
twist limits the full
e

extension to 259 nm.

Key Insight: The 3,5-dimethyl-2-methoxyacetophenone spectrum will closely resemble 3,5-
dimethylacetophenone (251 nm) but with a slightly broadened peak or small red-shift due to the
electronic donation of the methoxy oxygen, dampened by the steric twist.

Experimental Protocol: Self-Validating Analysis

To confirm the identity of 3,5-Dimethyl-2-methoxyacetophenone in a research setting, follow
this standardized protocol. This workflow minimizes solvatochromic errors.
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Reagents & Equipment[2]

e Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Benzene or Toluene due to
UV cutoff interference.

e Blank: Pure Methanol.

e Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology

e Stock Solution: Dissolve 10 mg of the target compound in 100 mL Methanol (Concentration
~0.1 mg/mL).

» Working Standard: Dilute 1 mL of Stock into 9 mL Methanol (Concentration ~10 pg/mL).

e Baseline Correction: Run a blank scan (200—-400 nm) with pure methanol in both sample and
reference cells.

¢ Acquisition: Scan the sample from 200 nm to 400 nm.
 Validation Criteria:
o Primary Peak (

): Look for
between 250-255 nm.

o Secondary Peak (

): Look for a weaker, broad band around 315-325 nm (typical of carbonyls).

o Absence of Shift: If

is < 245 nm, suspect loss of the methoxy group (hydrolysis) or significant impurities.

Visualizing the Steric & Spectral Logic
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The following diagram illustrates the logical flow from structural analysis to spectral prediction,
highlighting the competing effects of electronic donation and steric hindrance.

Core | Chemical Modification | zfg;’,‘:“b lllllllll Additive Rules = Theoretical C“[‘T:::‘;’” Physical Reality Check _ | B Final Prediction "
(E3mm) +3,5-Dimethyl 259 nm d (

Click to download full resolution via product page

Caption: Logical pathway for determining the spectral shift, accounting for the competition
between auxochromic donation and steric inhibition of resonance.

Application in Drug Development

In synthesis, this compound is often formed by the methylation of 3,5-dimethyl-2-
hydroxyacetophenone.

o Reaction Monitoring: The starting material (phenol) has a bathochromic shift in basic media
(phenolate ion). The product (methoxy ether) does not shift in base.

e QC Check: To confirm conversion, run the UV spectrum in Methanol + NaOH.
o Starting Material:
shifts Red (e.g., >300 nm).
o Product (Target):
remains constant (~252 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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